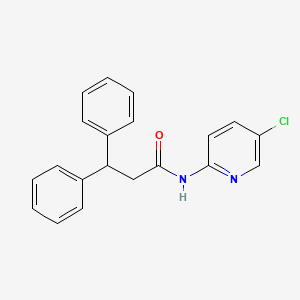
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide, also known as CP-945,598, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory conditions.
作用機序
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide for lab experiments is its potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of the neuroprotective effects of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential clinical applications of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of inflammatory conditions such as arthritis and colitis warrant further investigation.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in high yield and purity.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including arthritis, colitis, and neuropathic pain. In preclinical studies, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to significantly reduce inflammation and pain in animal models of these conditions. Furthermore, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a favorable safety profile, suggesting that it may be a promising candidate for clinical development.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-11-12-19(22-14-17)23-20(24)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWSMZJEOGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

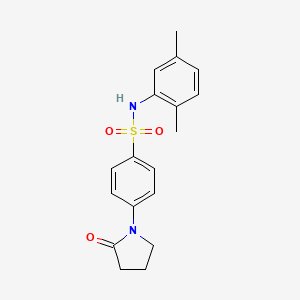
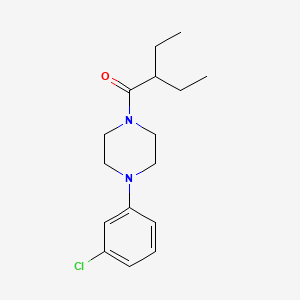
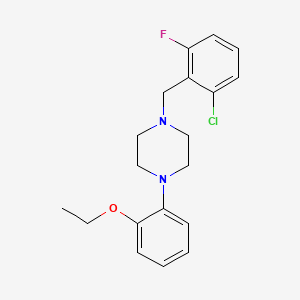
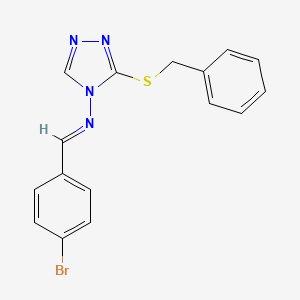
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
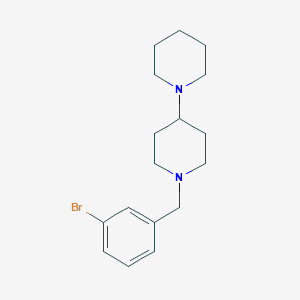
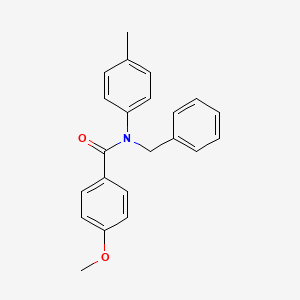

![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)